

Application Notes: SM-102 in Gene Editing Studies

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Compound of Interest

Compound Name: SM-102 N-oxide

Cat. No.: B14080178

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Introduction

SM-102 is a synthetic, ionizable amino lipid that has become a cornerstone in the development of lipid nanoparticle (LNP) delivery systems.^{[1][2]} Its prominence surged with its use in the Moderna COVID-19 mRNA vaccine, highlighting its efficacy and tolerability for nucleic acid delivery.^[1] In the realm of gene editing, SM-102-based LNPs serve as a potent, non-viral vector for delivering gene-editing machinery, such as CRISPR-Cas9 components, into target cells.^{[3][4]}

The key to SM-102's function lies in its pH-dependent charge. During formulation in an acidic buffer (e.g., pH 4.0), the tertiary amine of SM-102 becomes protonated, acquiring a positive charge. This allows for efficient electrostatic complexation with the negatively charged backbone of nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA). Upon administration and circulation at physiological pH (~7.4), the SM-102 lipid remains relatively neutral, which minimizes interactions with blood components and non-target cell membranes, reducing potential toxicity.

Once an SM-102 LNP is taken up by a target cell, typically through receptor-mediated endocytosis, it is trafficked into an endosome. The endosome's internal environment is acidic,

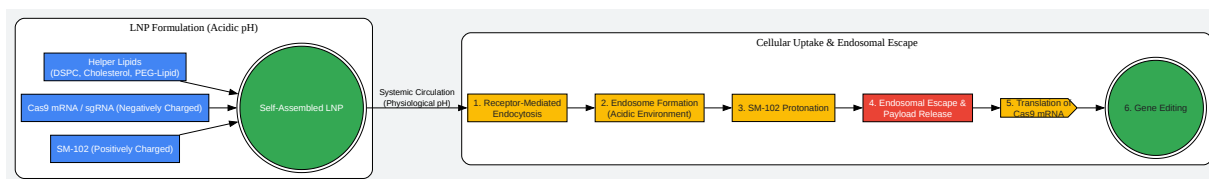
which again protonates the SM-102. This charge switch is believed to disrupt the endosomal membrane, facilitating the release of the encapsulated gene-editing cargo into the cytoplasm, where it can exert its function.

Core Applications in Gene Editing

- **Co-delivery of mRNA and sgRNA:** SM-102 LNPs are highly effective for co-encapsulating mRNA encoding a nuclease (e.g., Cas9) and one or more sgRNAs. This "all-in-one" particle ensures that all necessary components for gene editing are delivered to the same cell.
- **In Vivo Gene Editing:** Studies have successfully demonstrated the use of SM-102 LNPs for in vivo gene editing in animal models. Intravitreal administration has been used to target trabecular meshwork cells in the eye for glaucoma research, while systemic administration often results in significant accumulation and gene editing in the liver.
- **Transient Expression for Reduced Off-Target Effects:** Unlike viral vectors that can integrate into the host genome, LNP-mediated delivery of mRNA is transient. The nuclease is expressed for a limited time, which can reduce the risk of off-target cleavage events.

While effective, a notable characteristic of standard SM-102 LNP formulations is their tropism for the liver following systemic administration. This can be advantageous for targeting liver-related genetic disorders. However, in applications targeting other tissues, such as muscle, significant off-target delivery to the liver and spleen has been observed. Research is ongoing to modify LNP formulations to achieve more specific organ targeting.

Mechanism of SM-102 LNP-Mediated Gene Editing



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Caption: Workflow of SM-102 LNP delivery for gene editing.

Quantitative Data Summary

The following tables summarize the physicochemical characteristics and in vivo gene editing efficiency of SM-102 LNPs as reported in cited literature.

Table 1: Physicochemical Properties of SM-102 LNPs for Gene Editing.

Parameter	Value	Cell/Tissue Type	Reference
Transfection Efficiency	>95%	Ocular cell lines (MEF, 661W, ARPE, hTM)	
Hydrodynamic Diameter	~80-100 nm	N/A	
Polydispersity Index (PDI)	<0.2	N/A	
Zeta-Potential	Near-neutral	N/A	
Encapsulation Efficiency	>90%	N/A	

Table 2: In Vivo Gene Editing Efficiency & Biodistribution of SM-102 LNPs. Data from a study targeting muscle tissue, highlighting off-target editing.

Organ	Gene Editing Efficiency	Administration Route	Reference
Muscle (On-Target)	Comparable to targeted LNP	Intramuscular	
Liver (Off-Target)	83.83%	Intramuscular	
Spleen (Off-Target)	72.67%	Intramuscular	

Experimental Protocols

Protocol 1: Formulation of SM-102 LNPs for mRNA Delivery via Microfluidic Mixing

This protocol describes a general method for preparing SM-102 LNPs encapsulating mRNA (e.g., for Cas9 and sgRNA) using a microfluidic mixing device.

Materials:

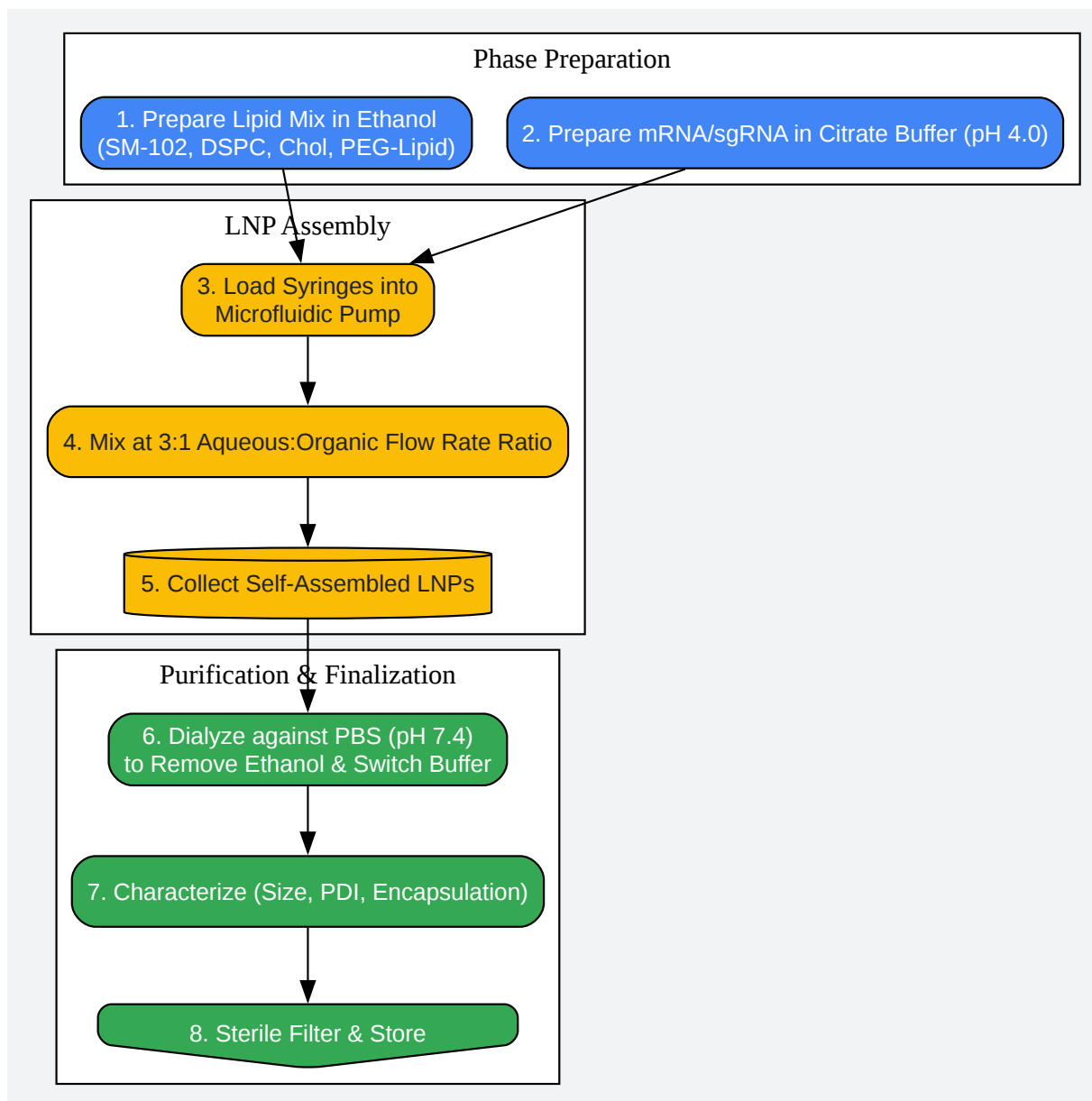
- Ionizable Lipid: SM-102

- Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Structural Lipid: Cholesterol
- PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)
- Solvent: Anhydrous Ethanol
- Aqueous Buffer: 10-50 mM Citrate Buffer, pH 4.0
- Payload: Cas9 mRNA and sgRNA
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Equipment: Microfluidic mixing platform (e.g., NanoAssemblr, Precision NanoSystems), dialysis device (e.g., 10,000 MWCO cassette)

Procedure:

- Preparation of Lipid Stock Solution (Organic Phase):
 - Prepare individual stock solutions of SM-102, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.
 - Combine the lipid stock solutions in an RNase-free tube to achieve a final molar ratio of 50:10:38.5:1.5 (SM-102: DSPC: Cholesterol: DMG-PEG2000).
 - Vortex thoroughly to ensure a homogenous mixture. This is the final lipid mix for the organic phase.
- Preparation of mRNA Solution (Aqueous Phase):
 - Thaw the Cas9 mRNA and sgRNA stock solutions on ice.
 - Dilute the required amount of mRNA/sgRNA in the citrate buffer (pH 4.0) to the desired final concentration. The ratio of ionizable lipid to mRNA (N/P ratio) is a critical parameter to optimize, with a weight ratio of 10:1 being a common starting point.

- Microfluidic Mixing:
 - Set up the microfluidic mixing system according to the manufacturer's instructions.
 - Load the lipid solution (in ethanol) into the syringe for the organic phase inlet.
 - Load the mRNA/sgRNA solution (in citrate buffer) into the syringe for the aqueous phase inlet.
 - Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.
 - Initiate the mixing process. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the nucleic acids.
 - Collect the resulting LNP solution from the outlet.
- Downstream Processing (Buffer Exchange):
 - To remove the ethanol and exchange the acidic buffer for a physiological buffer, perform dialysis.
 - Transfer the collected LNP solution to a dialysis cassette (10,000 MWCO).
 - Dialyze against sterile PBS (pH 7.4) at 4°C for at least 12 hours, with several buffer changes.
- Characterization and Storage:
 - After dialysis, recover the purified LNP formulation.
 - Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using techniques like Dynamic Light Scattering (DLS) and a RiboGreen assay.
 - Sterile-filter the final LNP solution through a 0.22 µm filter.
 - Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.



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Caption: LNP formulation workflow using microfluidic mixing.

References

- [1. SM-102 - Wikipedia \[en.wikipedia.org\]](#)
- [2. What is SM-102? | BroadPharm \[broadpharm.com\]](#)
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